molecular formula C8H20N2S B14362322 2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol CAS No. 90273-93-1

2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol

Cat. No.: B14362322
CAS No.: 90273-93-1
M. Wt: 176.33 g/mol
InChI Key: FQPDZMRGKXTVSV-UHFFFAOYSA-N
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Description

2-[2-(Diethylamino)ethylamino]ethanethiol is an organic compound with the molecular formula C6H15NS. It is also known by other names such as Diethyl (2-mercaptoethyl)amine and Diethylcysteamine . This compound is characterized by the presence of both an amino group and a thiol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Diethylamino)ethylamino]ethanethiol typically involves the reaction of diethylamine with ethylene sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Diethylamine+Ethylene Sulfide2-[2-(Diethylamino)ethylamino]ethanethiol\text{Diethylamine} + \text{Ethylene Sulfide} \rightarrow \text{2-[2-(Diethylamino)ethylamino]ethanethiol} Diethylamine+Ethylene Sulfide→2-[2-(Diethylamino)ethylamino]ethanethiol

Industrial Production Methods

In industrial settings, the production of 2-[2-(Diethylamino)ethylamino]ethanethiol may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Diethylamino)ethylamino]ethanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides are often used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-[2-(Diethylamino)ethylamino]ethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Diethylamino)ethylamino]ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanethiol: Similar structure but with methyl groups instead of ethyl groups.

    2-(Diethylamino)ethanol: Contains a hydroxyl group instead of a thiol group.

    2-(Diethylamino)ethyl chloride: Contains a chloride group instead of a thiol group

Uniqueness

2-[2-(Diethylamino)ethylamino]ethanethiol is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-[2-(diethylamino)ethylamino]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2S/c1-3-10(4-2)7-5-9-6-8-11/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPDZMRGKXTVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579151
Record name 2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90273-93-1
Record name 2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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